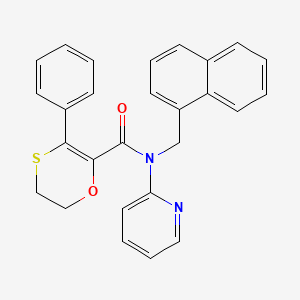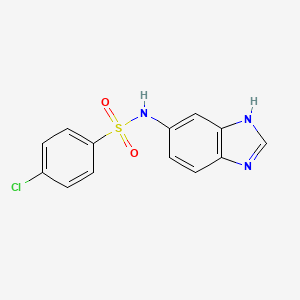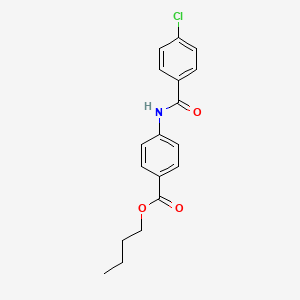![molecular formula C22H24N6O B12179549 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B12179549.png)
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a complex organic compound that features a tetrazole ring and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be synthesized by the cyclization of appropriate nitriles with sodium azide under acidic conditions. The indole moiety is then introduced through a Friedel-Crafts acylation reaction, followed by coupling with the tetrazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, while the indole moiety can undergo electrophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide for nucleophilic substitution; aluminum chloride for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The indole moiety can interact with various proteins, influencing signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl} (2-R-2-oxoethyl)amino]benzoic Acid Derivatives
Uniqueness
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is unique due to its specific combination of a tetrazole ring and an indole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H24N6O |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[3-(2-methyltetrazol-5-yl)phenyl]-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C22H24N6O/c1-15(2)28-14-17(19-9-4-5-10-20(19)28)11-12-21(29)23-18-8-6-7-16(13-18)22-24-26-27(3)25-22/h4-10,13-15H,11-12H2,1-3H3,(H,23,29) |
Clave InChI |
QBVMOIHHPGSHKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B12179469.png)

![2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone](/img/structure/B12179490.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12179498.png)
![4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B12179507.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12179511.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B12179513.png)

methanone](/img/structure/B12179526.png)


![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B12179546.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B12179558.png)
